molecular formula C15H17N3O3S B8041697 4-Methoxy-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline

4-Methoxy-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline

Cat. No.: B8041697
M. Wt: 319.4 g/mol
InChI Key: FJANNIRKHPYTIZ-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline is a complex organic compound with potential applications in various scientific fields, including medicinal chemistry, pharmacology, and industrial research. This compound is characterized by its unique pyrazoloquinoline structure, which contributes to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline typically involves multi-step organic reactions. One common method starts with the condensation of appropriate quinoline derivatives with hydrazine derivatives to form the pyrazole ring. This is followed by methylation and sulfonylation reactions to introduce the methoxy, methyl, and methylsulfonylethyl groups, respectively. The reactions are usually carried out under controlled conditions using solvents like tetrahydrofuran and catalysts to enhance the yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the use of automated reactors, precise temperature control, and advanced purification techniques such as crystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Methoxy-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methoxy-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses .

Properties

IUPAC Name

4-methoxy-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-10-13-14(21-2)11-6-4-5-7-12(11)16-15(13)18(17-10)8-9-22(3,19)20/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJANNIRKHPYTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=CC=CC=C3C(=C12)OC)CCS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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